molecular formula C46H78O3 B12319332 11alpha,12alpha-Oxidotaraxerol palmitate

11alpha,12alpha-Oxidotaraxerol palmitate

Cat. No.: B12319332
M. Wt: 679.1 g/mol
InChI Key: CBFIJBKKXHURHF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 11alpha,12alpha-Oxidotaraxerol palmitate typically involves the oxidation of taraxerol followed by esterification with palmitic acid. The oxidation step can be carried out using oxidizing agents such as m-chloroperbenzoic acid (m-CPBA) under controlled conditions to ensure selective oxidation at the 11alpha and 12alpha positions .

Industrial Production Methods: Industrial production of this compound involves the extraction of taraxerol from plant sources, followed by chemical modification. The process includes:

Chemical Reactions Analysis

Types of Reactions: 11alpha,12alpha-Oxidotaraxerol palmitate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: m-Chloroperbenzoic acid (m-CPBA) in dichloromethane.

    Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).

    Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 11alpha,12alpha-Oxidotaraxerol palmitate involves its interaction with cellular targets, leading to cytotoxic effects. It is believed to induce apoptosis in cancer cells by activating specific signaling pathways and molecular targets. The exact molecular targets and pathways are still under investigation, but it is known to affect cell proliferation and survival .

Comparison with Similar Compounds

Comparison: this compound is unique due to its esterification with palmitic acid, which enhances its lipophilicity and potentially its biological activity. Compared to its non-esterified counterparts, it may exhibit different pharmacokinetic properties and cellular uptake .

Properties

Molecular Formula

C46H78O3

Molecular Weight

679.1 g/mol

IUPAC Name

(1,6,10,10,14,18,21,21-octamethyl-3-oxahexacyclo[13.8.0.02,4.05,14.06,11.018,23]tricos-15-en-9-yl) hexadecanoate

InChI

InChI=1S/C46H78O3/c1-10-11-12-13-14-15-16-17-18-19-20-21-22-23-37(47)48-36-26-29-44(7)33(42(36,4)5)25-28-45(8)34-24-27-43(6)31-30-41(2,3)32-35(43)46(34,9)40-38(49-40)39(44)45/h24,33,35-36,38-40H,10-23,25-32H2,1-9H3

InChI Key

CBFIJBKKXHURHF-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCCCC(=O)OC1CCC2(C(C1(C)C)CCC3(C2C4C(O4)C5(C3=CCC6(C5CC(CC6)(C)C)C)C)C)C

Origin of Product

United States

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